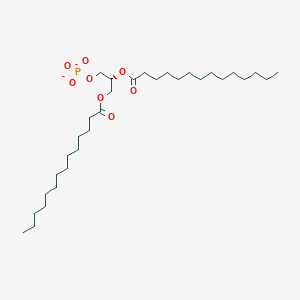

![molecular formula C40H74NO8P B1263005 [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263005.png)

[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

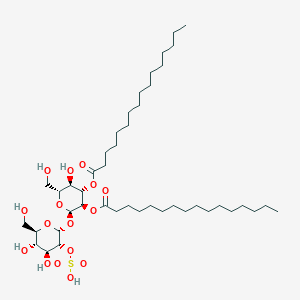

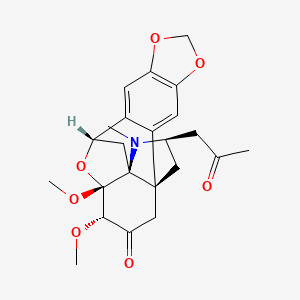

The compound [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. The specific structure of this compound includes a tetradecanoyl (14:0) and an octadecatrienoyl (18:3) fatty acid chain, with the latter having three cis double bonds at positions 9, 12, and 15.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction is carried out under controlled conditions to ensure the correct attachment of the fatty acid chains to the glycerol backbone. The process often involves the use of catalysts and specific reaction temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, involves large-scale extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then purified and modified to obtain the desired fatty acid composition. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.

化学反应分析

Types of Reactions

[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The polyunsaturated fatty acid chain (18:3) is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

Hydrolysis: The ester bonds in phosphatidylcholines can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

Substitution: The phosphorylcholine head group can undergo substitution reactions, leading to the formation of different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is often catalyzed by metal ions such as iron or copper.

Hydrolysis: Phospholipases A2, C, and D are commonly used enzymes for hydrolysis reactions. The reaction conditions typically involve specific pH and temperature ranges to optimize enzyme activity.

Substitution: Substitution reactions often require specific catalysts and reaction conditions to ensure the selective modification of the phosphorylcholine head group.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids, lysophosphatidylcholine, and glycerophosphocholine.

Substitution: Various phospholipid derivatives with modified head groups.

科学研究应用

[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.

Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food and cosmetic products.

作用机制

The mechanism of action of [(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The polyunsaturated fatty acid chain (18:3) can undergo oxidation, leading to the formation of bioactive lipid mediators that modulate cellular signaling pathways. Additionally, the hydrolysis of this compound by phospholipases releases free fatty acids and lysophosphatidylcholine, which have various biological effects.

相似化合物的比较

Similar Compounds

PC(183(9Z,12Z,15Z)/140): Similar structure but with the fatty acid chains in reversed positions.

PC(183(9Z,12Z,15Z)/180): Contains a stearoyl (18:0) fatty acid chain instead of tetradecanoyl (14:0).

PC(183(9Z,12Z,15Z)/P-181(11Z)): Contains a plasmalogen linkage with an enyl-vaccenoyl (18:1) fatty acid chain.

Uniqueness

[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a saturated tetradecanoyl (14:0) and a polyunsaturated octadecatrienoyl (18:3) fatty acid chain. This combination influences its physical and chemical properties, making it distinct from other phosphatidylcholines with different fatty acid compositions.

属性

分子式 |

C40H74NO8P |

|---|---|

分子量 |

728 g/mol |

IUPAC 名称 |

[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H74NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h8,10,14,16,19-20,38H,6-7,9,11-13,15,17-18,21-37H2,1-5H3/b10-8-,16-14-,20-19-/t38-/m1/s1 |

InChI 键 |

AGQKQQAJRFTOGL-XPTMXNASSA-N |

手性 SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |

规范 SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)

![[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B1262930.png)